4-Methoxystyrylphenyl selenide
Description
4-Methoxystyrylphenyl selenide is an organoselenium compound characterized by a selenide (-Se-) functional group bonded to a styrylphenyl moiety modified with a methoxy group at the para position. Organoselenium compounds are known for their roles in catalysis, redox biology, and materials science due to selenium's unique electronic properties, including higher nucleophilicity and redox activity compared to sulfur .
Properties
Molecular Formula |
C15H14OSe |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-2-phenylselanylethenyl]benzene |
InChI |
InChI=1S/C15H14OSe/c1-16-14-9-7-13(8-10-14)11-12-17-15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ |
InChI Key |
DLYVGNHGWGTXDA-VAWYXSNFSA-N |
SMILES |
COC1=CC=C(C=C1)C=C[Se]C2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/[Se]C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Substitution
The electron-rich styryl moiety undergoes electrophilic aromatic substitution (EAS):
| Reaction Type | Product | Conditions | Reference |
|---|---|---|---|
| Nitration | 3-Nitro-4-methoxystyrylphenyl selenide | HNO₃, H₂SO₄, 0°C | |
| Bromination | 3-Bromo-4-methoxystyrylphenyl selenide | Br₂, FeBr₃, CH₂Cl₂ |
Nucleophilic Reactions
The selenide group acts as a soft nucleophile:
-
Oxidation : Reacts with H₂O₂ to form selenoxide (RSe(O)Ph), which undergoes syn-elimination to yield styryl alkenes .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form selenonium salts .
Radical-Mediated Reactions
Phenyl selenides participate in radical chain reactions , leveraging the weak Se–C bond (bond dissociation energy ~234 kJ/mol) :
text**[Mechanism](pplx://action/followup)**: 1. Initiation: Radical (R•) abstracts Se atom → RSe• 2. Propagation: RSe• abstracts H from substrate → RSeH + new radical 3. Termination: Radical recombination
Applications :
-
Deselenenylation : Tributyltin hydride (Bu₃SnH) cleaves the Se–C bond, generating styryl radicals for downstream coupling .
-
Polymer functionalization : Used to graft selenide groups onto polystyrene backbones (Fig. 2) .
Oxidation and Redox Behavior
Selenium’s multiple oxidation states (−II to +VI) enable diverse transformations:
| Oxidation State | Product | Reagent | Reference |
|---|---|---|---|
| 0 | Elemental Se (colloidal) | O₂, H₂O, pH 7 | |
| +IV | Selenoxide (RSe(O)Ph) | H₂O₂, CH₃CN | |
| +VI | Selenone (RSeO₂Ph) | mCPBA, CH₂Cl₂ |
Thermodynamic stability :
-
Under aerobic conditions, 4-methoxystyrylphenyl selenide oxidizes to colloidal Se⁰ within minutes at neutral pH (t₁/₂ ~30 sec) .
-
Glutathione (GSH) reduces Se⁰ back to HSe⁻, enabling redox cycling in biological systems .
Chalcogen Bonding Catalysis
The selenide group facilitates C–H activation via Se···O/N interactions :
-
Epoxide ring-opening : Catalyzes asymmetric epoxide openings with up to 92% ee .
-
Cross-coupling : Pd-catalyzed Suzuki couplings with aryl boronic acids .
Material Science
Comparison with Similar Compounds
Key distinctions :
- Synthetic methods: While inorganic selenides like SnSe and Bi₂Se₃ are synthesized via chemical bath deposition or thermal evaporation , organoselenium compounds often require organometallic reactions or ligand-assisted exfoliation .
- Stability: Inorganic selenides (e.g., PbSe) degrade under ambient oxygen, whereas organic selenides with aromatic groups (e.g., this compound) exhibit enhanced stability due to steric and electronic protection .
Optoelectronic and Thermoelectric Properties
The methoxy group may improve solubility and reduce oxidation rates compared to unsubstituted selenides .
Toxicity and Environmental Impact
- Inorganic selenides: PbSe and CdSe are toxic due to heavy metal content and ROS generation, limiting their use in consumer electronics .
- The methoxy group in this compound may mitigate toxicity by reducing electrophilicity .
Q & A
Basic Question: What are the key spectroscopic and chromatographic techniques for characterizing 4-Methoxystyrylphenyl selenide, and how can experimental parameters be optimized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm structural integrity and selenium bonding. For example, NMR chemical shifts typically range between 200–800 ppm for aryl selenides, depending on substituents .
- FTIR Spectroscopy: Employ zinc selenide (ZnSe) crystals in attenuated total reflectance (ATR) mode to detect Se-C and aromatic C-H stretching vibrations (e.g., 500–600 cm for Se-C) .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve selenide derivatives and monitor purity.
Advanced Question: How can computational methods like density functional theory (DFT) predict the electronic and optical properties of this compound?
Methodological Answer:
- DFT with Generalized Gradient Approximation (GGA): Use functionals like PBE or PW91 to model exchange-correlation effects. GGA accounts for electron density gradients, improving accuracy for selenium’s relativistic effects .
- Band Structure Analysis: Calculate HOMO-LUMO gaps to predict absorption spectra. Compare results with experimental UV-Vis data to validate computational models.
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions, critical for applications in photodynamic therapy or catalysis.
Basic Question: What experimental protocols ensure stability of this compound in biological assays?
Methodological Answer:
- pH Control: Maintain physiological pH (7.4) to prevent hydrolysis. Selenides degrade faster under acidic or alkaline conditions due to β-elimination pathways .
- Light Protection: Store solutions in amber vials to avoid photodegradation, as observed in CdSe quantum dots under UV exposure .
- Redox Buffers: Use glutathione/glutathione disulfide (GSH/GSSG) systems to mimic intracellular environments and monitor selenide stability via LC-MS .
Advanced Question: How can contradictions in experimental data (e.g., thermal conductivity vs. theoretical predictions) be resolved for selenide-based materials?
Methodological Answer:
- Synthesis Variability: Compare samples synthesized via solvothermal vs. electrochemical methods, as crystallinity and defects impact thermal transport .
- Anisotropy Measurements: Use directional thermal conductivity assays (e.g., time-domain thermoreflectance) to account for crystallographic orientation effects, resolving discrepancies in isotropic models .
- Computational Refinement: Apply hybrid functionals (e.g., HSE06) to better model phonon scattering in selenium lattices, improving agreement with experimental data .
Basic Question: What are the cytotoxicity mechanisms of selenide compounds, and how can they be mitigated in cell culture studies?
Methodological Answer:
- Ion Release Monitoring: Quantify free or (if applicable) via inductively coupled plasma mass spectrometry (ICP-MS), as cytotoxicity correlates with ion leakage .
- Surface Passivation: Coat selenide particles with PEG or silica to reduce reactive oxygen species (ROS) generation, as demonstrated in CdSe quantum dots .
- Dose-Response Profiling: Use primary hepatocytes for acute toxicity screening, as immortalized cell lines may underestimate cytotoxicity .
Advanced Question: What strategies enhance the thermoelectric efficiency of selenide derivatives like this compound?
Methodological Answer:
- Doping Optimization: Introduce isovalent dopants (e.g., Te or S) to modify band structures and reduce lattice thermal conductivity, as shown in bismuth telluride selenide .
- Nanostructuring: Synthesize nanoflakes or quantum dots to exploit phonon scattering at grain boundaries, improving the figure of merit (ZT) .
- Carrier Concentration Tuning: Adjust stoichiometry during synthesis to balance electrical conductivity and Seebeck coefficient .
Basic Question: How can the redox activity of this compound be quantified for applications in catalysis or H2_22Se donation?
Methodological Answer:
- Cyclic Voltammetry (CV): Use a rotating disk electrode in acetonitrile/TBAP electrolyte to measure reduction potentials. Selenides typically show redox peaks near −0.5 to −1.2 V vs. Ag/AgCl .
- Glutathione Assays: Incubate selenides with GSH/GSSG buffers and quantify selenodiglutathione adducts via HPLC-ESI-MS to confirm HSe release .
Advanced Question: What mechanistic insights guide the design of pH-responsive selenide prodrugs?
Methodological Answer:
- Deprotonation-Triggered Release: Engineer β-keto selenides to undergo pH-dependent β-elimination, validated by NMR kinetics at varying pH .
- Computational pKa Prediction: Use DFT to calculate α-proton acidity, ensuring rapid HSe release in target microenvironments (e.g., tumor pH 6.5–7.0) .
Basic Question: What precautions are critical when handling this compound in air-sensitive syntheses?
Methodological Answer:
- Inert Atmosphere: Conduct reactions in Schlenk lines or gloveboxes (O < 1 ppm, HO < 0.1 ppm) to prevent oxidation to selenoxides .
- Vacuum Distillation: Purify selenides under high vacuum (10 mbar) to avoid decomposition, as described for dimethyl selenide .
Advanced Question: How do substituents (e.g., methoxy groups) influence the photophysical properties of aryl selenides?
Methodological Answer:
- TD-DFT Simulations: Model excited-state transitions to predict substituent effects on absorption/emission wavelengths. Methoxy groups typically redshift spectra via electron donation .
- Solvatochromism Studies: Measure emission in solvents of varying polarity to quantify charge-transfer character, relevant for designing fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
